N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide
CAS No.: 144089-96-3
Cat. No.: VC7826708
Molecular Formula: C35H36FN5O7
Molecular Weight: 657.7
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 144089-96-3 |
|---|---|
| Molecular Formula | C35H36FN5O7 |
| Molecular Weight | 657.7 |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-fluoro-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| Standard InChI | InChI=1S/C35H36FN5O7/c1-20(2)31(43)39-34-38-30-28(32(44)40-34)37-19-41(30)33-27(36)29(42)26(48-33)18-47-35(21-8-6-5-7-9-21,22-10-14-24(45-3)15-11-22)23-12-16-25(46-4)17-13-23/h5-17,19-20,26-27,29,33,42H,18H2,1-4H3,(H2,38,39,40,43,44)/t26-,27-,29-,33-/m1/s1 |
| Standard InChI Key | QQQXVSXVBFQISZ-UNVYQVKTSA-N |
| Isomeric SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F |
| SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F |
| Canonical SMILES | CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)F |
Introduction
N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide is a complex organic compound that incorporates a purine base, specifically a guanine derivative, linked to a tetrahydrofuran ring. The compound features a bis(4-methoxyphenyl)(phenyl)methoxy group attached to the tetrahydrofuran ring, which is further modified with a fluorine atom and a hydroxyl group. This compound is part of a broader class of nucleoside analogs, which are often studied for their potential therapeutic applications, including antiviral and anticancer properties.
Synthesis and Preparation
The synthesis of such complex nucleoside analogs typically involves multiple steps, including the preparation of the tetrahydrofuran ring, the attachment of the bis(4-methoxyphenyl)(phenyl)methoxy group, and the incorporation of the purine base. The introduction of the fluorine atom and the isobutyramide group would require specific reagents and conditions to ensure the desired stereochemistry and functional group placement.
Biological Activity and Potential Applications
Nucleoside analogs like this compound are often investigated for their potential as antiviral or anticancer agents. The modification of the purine base and the tetrahydrofuran ring can affect the compound's ability to interact with enzymes involved in nucleic acid synthesis, thereby inhibiting viral replication or cell proliferation.
Potential Applications:
-
Antiviral Therapy: Modifications to the nucleoside structure can enhance specificity towards viral enzymes.
-
Cancer Treatment: Inhibiting DNA synthesis in rapidly dividing cells can be a strategy for cancer therapy.
Research Findings and Data
While specific research findings on this exact compound are not detailed in the search results, studies on similar nucleoside analogs have shown promising results in preclinical trials. The incorporation of fluorine and the specific stereochemistry can significantly impact the compound's pharmacokinetics and pharmacodynamics.
Data Table: Comparison of Similar Compounds
| Compound | Molecular Formula | Molecular Weight | Stereochemistry | Potential Application |
|---|---|---|---|---|
| N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-4-hydroxy-3-methoxytetrahydrofuran-2-yl)-9H-purin-6-yl)benzamide | C39H37N5O7 | 687.76 g/mol | (2R,3R,4R,5R) | Antiviral/Cancer |
| N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-((tert-butyldimethylsilyl)oxy)-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | C41H51N5O8Si | 769.95 g/mol | (2R,3R,4R,5R) | Antiviral/Cancer |
| N-(9-((2R,3R,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-6-oxo-6,9-dihydro-1H-purin-2-yl)isobutyramide | Not specified | Not specified | (2R,3R,4R,5R) | Potential Antiviral/Cancer |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume